molecular formula C25H22N2O4S B6056531 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide

Cat. No.: B6056531
M. Wt: 446.5 g/mol
InChI Key: OJAQIVHNMCXKJD-UHFFFAOYSA-N
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Description

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a complex organic compound that features a thiazole ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the condensation of 4,5-bis(4-methoxyphenyl)-1,3-thiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both methoxy and thiazole groups. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-29-18-12-8-16(9-13-18)22-23(17-10-14-19(30-2)15-11-17)32-25(26-22)27-24(28)20-6-4-5-7-21(20)31-3/h4-15H,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQIVHNMCXKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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